[1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Cyclohexyl Ring: The cyclohexyl ring is introduced through a cyclization reaction, often involving a Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole ring is susceptible to electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known to interact with various biological targets, making them valuable tools in biochemical research.
Medicine
In medicine, indole derivatives have shown promise in the development of new therapeutic agents. This compound could potentially be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects. The methoxy group and the cyclohexyl ring may further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
Uniqueness
What sets [1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid apart is its combination of an indole moiety with a cyclohexyl ring and an acetic acid group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[1-[[[2-(5-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H26N2O4/c1-26-16-5-6-17-15(11-16)7-10-22(17)13-18(23)21-14-20(12-19(24)25)8-3-2-4-9-20/h5-7,10-11H,2-4,8-9,12-14H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
PXQNBMCODZEDBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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